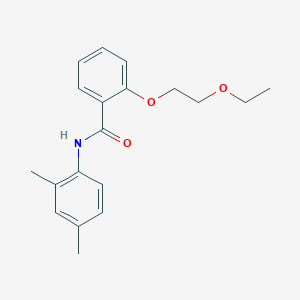![molecular formula C18H19NO2 B268639 N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide, also known as N-(tert-butoxycarbonyl)-3-(4-(2-methylprop-2-en-1-yl)phenoxy)phenylalanine methyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the development of pain and inflammation. By inhibiting the COX enzyme, N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has anti-inflammatory and analgesic effects. It has been found to reduce the production of prostaglandins, which are known to play a role in pain and inflammation. Additionally, it has been found to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
An advantage of using N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide in lab experiments is its potential use in the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential use in cancer therapy. However, a limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide. One direction is to further explore its potential use in the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Another direction is to study its potential use in cancer therapy and to explore its effectiveness in combination with other cancer treatments. Overall, the study of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has the potential to lead to the development of new treatments for a variety of medical conditions.
Méthodes De Synthèse
The synthesis of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide involves the reaction between N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamidetert-butoxycarbonyl-3-hydroxyphenylalanine methyl ester and 4-(2-methylprop-2-en-1-yl)phenol. The reaction is catalyzed by 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of anhydrous dichloromethane. The product is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide |
|---|---|
Formule moléculaire |
C18H19NO2 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
N-[3-(2-methylprop-2-enoxy)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H19NO2/c1-14(2)13-21-17-10-6-9-16(12-17)19-18(20)11-15-7-4-3-5-8-15/h3-10,12H,1,11,13H2,2H3,(H,19,20) |
Clé InChI |
YNHRRVLSFBFDLJ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CC(=C)COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)


![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)
